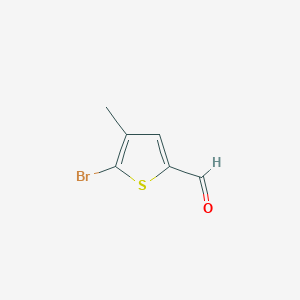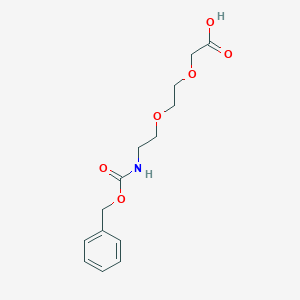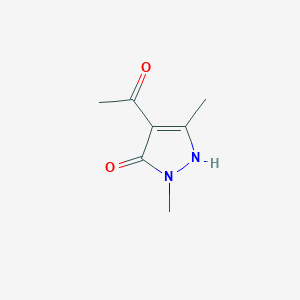
1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol, commonly known as DMAC, is a heterocyclic organic compound. It is a pyrazole derivative and has a molecular formula of C7H10N2O2. DMAC has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. In
作用机制
The mechanism of action of DMAC is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been reported to modulate the expression of various cytokines and growth factors, such as tumor necrosis factor-alpha (TNF-alpha) and vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
DMAC has been reported to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that DMAC can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that DMAC can improve cognitive function, reduce inflammation, and protect against oxidative stress.
实验室实验的优点和局限性
DMAC has several advantages for lab experiments, including its relative ease of synthesis, low toxicity, and diverse range of potential applications. However, DMAC also has some limitations, such as its limited solubility in water and its potential instability under certain conditions.
未来方向
There are several future directions for DMAC research, including:
1. Investigating the potential of DMAC as a drug candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Developing new synthetic routes for DMAC that improve yield and reduce cost.
3. Exploring the potential of DMAC as a plant growth regulator and alternative to traditional pesticides.
4. Investigating the potential of DMAC as a catalyst for various chemical reactions.
5. Studying the mechanism of action of DMAC in more detail to better understand its potential applications in various fields.
In conclusion, DMAC is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. DMAC has been extensively studied for its potential applications in medicinal chemistry, agriculture, and materials science. Further research is needed to fully understand the mechanism of action of DMAC and its potential applications in various fields.
合成方法
DMAC can be synthesized through various methods, including the reaction of 1,3-dimethyl-4-amino-1H-pyrazole with acetic anhydride in the presence of a catalyst. The yield of DMAC can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
科学研究应用
DMAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, DMAC has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, DMAC has been used as a plant growth regulator to improve the yield and quality of crops. It has also been reported to exhibit insecticidal and fungicidal activities, making it a potential alternative to traditional pesticides.
In materials science, DMAC has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks and covalent organic frameworks. It has also been investigated as a potential catalyst for various chemical reactions.
属性
IUPAC Name |
4-acetyl-2,5-dimethyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(5(2)10)7(11)9(3)8-4/h8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKNXAFGSOYNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(1-Hydroxyethylidene)-1,3-dimethyl-1H-pyrazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


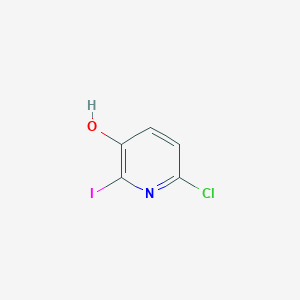
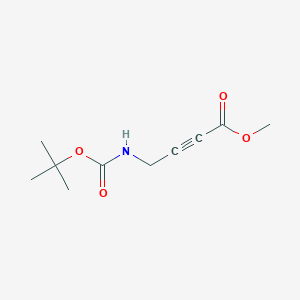
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)



![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
